molecular formula C19H35N3O4S B1665235 Inhibidor de calpaína II CAS No. 110115-07-6

Inhibidor de calpaína II

Número de catálogo: B1665235
Número CAS: 110115-07-6
Peso molecular: 401.6 g/mol
Clave InChI: RJWLAIMXRBDUMH-ULQDDVLXSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Aplicaciones Científicas De Investigación

Cancer Therapy

CPI-2 has emerged as a promising agent in the treatment of certain types of cancer, particularly acute lymphoblastic leukemia (ALL) and non-Hodgkin’s lymphoma (NHL).

Case Studies

  • A study demonstrated that CPI-2 treatment led to significant apoptotic DNA fragmentation in ALL/NHL cells, confirmed by TUNEL assays . The results indicate that targeting calpain could be an effective strategy for treating these malignancies.

Neuroprotection

CPI-2 has been investigated for its neuroprotective properties, especially in the context of traumatic brain injury (TBI).

Neuroprotective Effects

  • Inhibition of Calpain Activation : Research indicates that calpain-2 activation is prolonged after TBI, contributing to neuronal damage. CPI-2 administration has been shown to reduce markers of neurodegeneration and improve cognitive outcomes in animal models .

Research Findings

  • In a controlled cortical impact model, systemic administration of CPI-2 significantly decreased levels of spectrin breakdown products (SBDP), which are markers of calpain activity. This reduction correlates with decreased neuronal cell death and improved functional recovery following TBI .

Viral Infections

CPI-2 has also been explored for its antiviral properties, particularly against SARS-CoV-2.

Mechanism Against SARS-CoV-2

  • Regulation of ACE2 Levels : Calpain-2 facilitates the entry of SARS-CoV-2 by regulating ACE2 levels on the cell surface. Inhibition of calpain activity with CPI-2 can potentially reduce viral entry into host cells .

Efficacy Studies

  • Studies show that CPI-2 exhibits broad-spectrum antiviral activity against coronaviruses, with effective inhibition observed at submicromolar concentrations . This suggests a potential role for CPI-2 in developing therapeutic strategies against COVID-19.

Data Summary Table

Application AreaMechanism of ActionKey Findings
Cancer TherapyInduces apoptosis via caspase activationEffective against ALL/NHL; selective targeting based on calpain expression
NeuroprotectionReduces calpain activation post-TBIDecreased neurodegeneration markers; improved cognitive outcomes
Viral InfectionsRegulates ACE2 levels facilitating viral entryBroad-spectrum antiviral activity against coronaviruses

Mecanismo De Acción

El Inhibidor de Calpaína II ejerce sus efectos uniéndose al sitio activo de las enzimas de la calpaína, inhibiendo así su actividad proteolítica. Esta inhibición previene la escisión de diversos sustratos involucrados en procesos celulares como la apoptosis y la transducción de señales. El compuesto también inhibe la catepsina L y la catepsina B, que participan en la degradación y la rotación de proteínas .

Objetivos moleculares y vías:

Análisis Bioquímico

Biochemical Properties

Calpain inhibitor II interacts with calpains, specifically calpain-1 and calpain-2, which are ubiquitously expressed in the brain and play a vital role in the physiology of neurodegenerative diseases . Calpain inhibitor II inhibits calpain and feebly inhibits proteasome . It has been found that Calpain inhibitor II provides neuroprotection via inhibition of calpain activity and apoptosis in various regions following spinal cord injury .

Cellular Effects

Calpain inhibitor II has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting calpain activation, which is an essential neurodegenerative factor causing apoptotic machinery activation . This inhibition of calpain activation has appeared as a possible therapeutic target for managing neurodegenerative diseases .

Molecular Mechanism

The mechanism of Calpain inhibitor II is based on the inhibition of apoptotic cell death. The large subunit of calpain comprises four domains, i.e., Domain I to IV. On Ca2±binding, domain-I becomes responsible for autolysis, and domain II undergoes the “cysteine protease activity” and then interacts with the substrates .

Temporal Effects in Laboratory Settings

The effects of Calpain inhibitor II change over time in laboratory settings. For instance, it has been found that E-64-d, a derivative of Calpain inhibitor II, provides neuroprotection via inhibition of calpain activity and apoptosis in the lesion, rostral, and caudal regions following spinal cord injury .

Metabolic Pathways

Calpain inhibitor II is involved in various metabolic pathways. Proteolytic enzymes, including calpains, are regulated by Ca2+ and Calpastatin (CAST), activating and inhibiting calpain . Calpastatin acts as an endogenous calpain inhibitor, ultimately reversibly binds to the active site, and inhibits Ca2+ sensitive calpains .

Métodos De Preparación

Rutas de síntesis y condiciones de reacción: El Inhibidor de Calpaína II se sintetiza típicamente a través de una serie de reacciones químicas que involucran la protección y desprotección de grupos funcionales, así como la formación de enlaces peptídicos. La síntesis comienza con la protección del grupo amino de un aminoácido, seguido del acoplamiento del aminoácido protegido con otro derivado de aminoácido. El paso final implica la desprotección del grupo amino para obtener el inhibidor deseado .

Métodos de producción industrial: La producción industrial del this compound implica la síntesis a gran escala utilizando sintetizadores de péptidos automatizados. El proceso incluye la adición secuencial de aminoácidos a una cadena peptídica creciente, seguida de la purificación mediante cromatografía líquida de alta eficacia (HPLC) para obtener el compuesto puro .

Análisis De Reacciones Químicas

Tipos de reacciones: El Inhibidor de Calpaína II se somete a diversas reacciones químicas, que incluyen:

Reactivos y condiciones comunes:

Principales productos formados: Los principales productos formados a partir de estas reacciones incluyen diversos derivados del this compound con grupos funcionales modificados, que pueden utilizarse para estudios y aplicaciones adicionales .

Comparación Con Compuestos Similares

El Inhibidor de Calpaína II se compara con otros compuestos similares como el Inhibidor de Calpaína I, el E-64-d y el PD150606. Estos compuestos también inhiben la actividad de la calpaína, pero difieren en su especificidad, potencia y permeabilidad celular .

Compuestos similares:

Singularidad del this compound: El this compound es único debido a sus amplios efectos inhibitorios sobre la calpaína I, la calpaína II, la catepsina L y la catepsina B, lo que lo convierte en una herramienta versátil en la investigación científica y las aplicaciones terapéuticas potenciales .

Actividad Biológica

Calpain inhibitor II (CPI-2), also known as ALLM, is a potent cell-permeable inhibitor that targets calpain I, calpain II, cathepsin L, and cathepsin B. This compound has garnered attention for its potential therapeutic applications, particularly in the context of cancer and neuroprotection. This article explores the biological activity of CPI-2, highlighting its mechanisms of action, research findings, and implications for treatment.

CPI-2 functions primarily by inhibiting calpain proteases, which are calcium-dependent cysteine proteases involved in various cellular processes, including apoptosis and autophagy. The inhibition of calpain leads to the activation of the caspase cascade, promoting apoptosis in certain cancer cell lines. Notably, CPI-2 has been shown to induce apoptosis in acute lymphoblastic leukemia (ALL) and non-Hodgkin's lymphoma (NHL) cells through a mechanism that does not depend on protein tyrosine kinases (PTK) .

Biological Activity Data

The following table summarizes the inhibitory potency (Ki values) of CPI-2 against various targets:

Target Ki Value
Calpain I120 nM
Calpain II230 nM
Cathepsin L0.6 nM
Cathepsin B100 nM

These values indicate that CPI-2 is a more potent inhibitor of cathepsin L compared to calpains I and II, which may have implications for its use in therapeutic settings .

Case Studies and Research Findings

  • Apoptosis Induction in Cancer Cells : In a study involving human ALL and NHL cell lines, CPI-2 was found to trigger rapid apoptosis. The study demonstrated that caspase inhibitors could effectively block CPI-2-induced apoptosis, indicating the involvement of caspase activation through calpain inhibition . This finding positions CPI-2 as a promising candidate for developing new treatments for these malignancies.
  • Neuroprotective Effects : Research has indicated that calpain-2 plays a detrimental role in neuronal injury following traumatic brain injury (TBI). Selective inhibition of calpain-2 using compounds like NA-101 has shown neuroprotective effects by reducing neuronal damage and enhancing learning and memory functions in animal models .
  • Antiviral Activity : Recent studies have highlighted the potential role of CPI-2 as an antiviral agent against SARS-CoV-2. It was found that calpain inhibitors could significantly reduce viral entry into host cells by inhibiting the processing of the viral spike protein via cathepsin L . This suggests a dual mechanism where CPI-2 may inhibit both viral replication and entry.
  • Role in Autophagy : The relationship between calpain activity and autophagy has been explored, revealing that calpain-2 can suppress autophagy while promoting apoptosis. Inhibition of calpain-2 enhances autophagic processes, suggesting that targeting this protease could be beneficial in conditions where autophagy is compromised .

Implications for Therapy

The diverse biological activities exhibited by CPI-2 underscore its potential as a therapeutic agent across various fields:

  • Cancer Treatment : Its ability to induce apoptosis in cancer cells positions CPI-2 as a candidate for further development in treating hematological malignancies.
  • Neuroprotection : Given its protective effects against neuronal damage post-TBI, CPI-2 may be useful in treating neurodegenerative diseases or acute brain injuries.
  • Infectious Diseases : The antiviral properties against SARS-CoV-2 highlight its potential role in managing viral infections.

Propiedades

IUPAC Name

(2S)-2-acetamido-4-methyl-N-[(2S)-4-methyl-1-[[(2S)-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1-oxopentan-2-yl]pentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H35N3O4S/c1-12(2)9-16(20-14(5)24)19(26)22-17(10-13(3)4)18(25)21-15(11-23)7-8-27-6/h11-13,15-17H,7-10H2,1-6H3,(H,20,24)(H,21,25)(H,22,26)/t15-,16-,17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJWLAIMXRBDUMH-ULQDDVLXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCSC)C=O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C=O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H35N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90911499
Record name 2-[(1-Hydroxyethylidene)amino]-N-(1-hydroxy-4-methyl-1-{[4-(methylsulfanyl)-1-oxobutan-2-yl]imino}pentan-2-yl)-4-methylpentanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90911499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

401.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110115-07-6
Record name N-Acetyl-L-leucyl-N-[(1S)-1-formyl-3-(methylthio)propyl]-L-leucinamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=110115-07-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Acetylleucyl-leucyl-methioninal
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110115076
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-[(1-Hydroxyethylidene)amino]-N-(1-hydroxy-4-methyl-1-{[4-(methylsulfanyl)-1-oxobutan-2-yl]imino}pentan-2-yl)-4-methylpentanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90911499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SUAM-312
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1D8SBU367Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Calpain inhibitor II
Reactant of Route 2
Reactant of Route 2
Calpain inhibitor II
Reactant of Route 3
Calpain inhibitor II
Reactant of Route 4
Reactant of Route 4
Calpain inhibitor II
Reactant of Route 5
Calpain inhibitor II
Reactant of Route 6
Reactant of Route 6
Calpain inhibitor II

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.